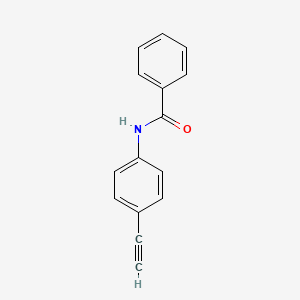

N-(4-Ethynylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethynylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-2-12-8-10-14(11-9-12)16-15(17)13-6-4-3-5-7-13/h1,3-11H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIANHFYGTMMVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308823 | |

| Record name | N-(4-Ethynylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138282-12-9 | |

| Record name | N-(4-Ethynylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138282-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Ethynylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N 4 Ethynylphenyl Benzamide

Direct Synthesis of N-(4-Ethynylphenyl)benzamide and its Derivatives

The direct synthesis of this compound can be approached through several reliable and well-established chemical reactions. These methods focus on the sequential or convergent formation of the key amide bond and the carbon-carbon triple bond.

Condensation Reactions for Benzamide (B126) Backbone Formation

The formation of the benzamide backbone is a critical step in the synthesis of this compound. This is typically achieved through the condensation reaction between a benzoic acid derivative and an aniline (B41778) derivative.

One of the most common methods is the acylation of an amine. For instance, the reaction of 4-bromoaniline (B143363) with naphthoyl chloride in the presence of triethylamine (B128534) in dichloromethane (B109758) (DCM) is a known method for forming an N-aryl benzamide structure. researchgate.net A similar and widely used approach is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride under basic conditions. vulcanchem.com For example, N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride in dichloromethane at room temperature is a documented application of this method. mdpi.com

Alternatively, carboxylic acids can be coupled directly with amines using coupling agents. Reagents like titanium tetrachloride (TiCl4) have been shown to be effective for the condensation of 4-bromobenzoic acid and (S)-1-phenylethanamine, producing the corresponding benzamide in high yield. researchgate.net The Ugi four-component reaction (U-4CR) represents a more complex, yet highly efficient, multicomponent strategy for generating diverse peptidomimetic compounds, including benzamide derivatives, in a single step. uni-halle.de

Acid-catalyzed condensation reactions also provide a pathway to benzamide structures. For example, the reaction between benzamide and glyoxal (B1671930) in the presence of an acid catalyst has been studied in-depth, leading to the formation of various N,N'-disubstituted benzamide derivatives. nih.gov

Below is a table summarizing various condensation reactions used in the synthesis of benzamide derivatives:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type | Reference |

| Naphthoyl chloride | 4-bromoaniline | Triethylamine, Dichloromethane | N-(4-bromophenyl)-1-naphthamide | researchgate.net |

| 4-Bromobenzoic acid | (S)-1-phenylethanamine | Titanium tetrachloride, Pyridine (B92270) | (S)-4-bromo-N-(1-phenylethyl)benzamide | researchgate.net |

| 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride | L-valine | Dichloromethane | N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine | mdpi.com |

| Benzaldehyde, Amine, Carboxylic acid, Isocyanide | - | Methanol (B129727) | Peptidomimetic benzamides | uni-halle.de |

| Benzamide | Glyoxal | Acid catalyst | N,N'-(dihydroxyethane-diyl)dibenzamide | nih.gov |

Introduction of the Ethynylphenyl Moiety

The introduction of the ethynylphenyl group is a key step that imparts the characteristic alkyne functionality to the molecule. This can be achieved either by starting with a pre-functionalized building block or by creating the ethynyl (B1212043) group on a pre-formed benzamide structure.

A common strategy involves using a starting material that already contains the ethynyl group, such as 4-ethynylaniline (B84093). This amine can then be reacted with a suitable benzoic acid derivative to form the final product. For instance, the coupling of 3-ethynylaniline (B136080) with a carboxylic acid can be achieved using palladium catalysts. nih.gov

Alternatively, a protected form of the ethynyl group, such as a trimethylsilyl (B98337) (TMS) protected alkyne, can be used. For example, 4-(trimethylsilylethynyl)aniline can be reacted to form the benzamide, followed by deprotection of the silyl (B83357) group to reveal the terminal alkyne. The synthesis of 1,3,5-tris[(4'-ethynylphenyl)ethynyl]benzene has been accomplished using 4-trimethylsilylethynyl iodobenzene (B50100) as a key intermediate, which is formed from 4-iodoaniline (B139537) and trimethylsilylacetylene (B32187). sioc-journal.cn

The Sonogashira coupling reaction, which is discussed in more detail in a later section, is a powerful tool for directly introducing the ethynyl group onto an aromatic ring.

Functional Group Interconversions and Transformations

Functional group interconversions are essential for modifying a molecule to achieve the desired final structure. In the context of this compound synthesis, these transformations can be used to introduce or modify functional groups on either the benzoyl or the phenylamino (B1219803) portion of the molecule.

A common transformation is the conversion of a bromo-substituted precursor to the desired ethynyl derivative. For example, a compound like N-(4-bromophenyl)benzamide can be a key intermediate. rsc.orgnanobioletters.com The bromine atom can then be substituted with an ethynyl group via a coupling reaction.

Another important interconversion is the conversion of alcohols to good leaving groups, such as sulfonates (mesylates, tosylates), which can then be displaced by other functional groups. ub.eduvanderbilt.edu For instance, an alcohol can be converted to a mesylate using mesyl chloride and triethylamine, and this mesylate can then be reacted with a nucleophile. ub.edu The conversion of alcohols to alkyl halides is another common transformation that can be achieved using various reagents like thionyl chloride or phosphorus tribromide. vanderbilt.edu

The reduction of other functional groups can also be employed. For example, tertiary benzamides can be reduced to benzaldehydes. mobt3ath.com

Advanced Synthetic Approaches to this compound Analogs

More advanced synthetic methods, particularly those employing catalysis, have been developed to create a wide variety of this compound analogs with high efficiency and selectivity.

Catalytic Reaction Pathways

Catalytic reactions offer significant advantages in terms of reaction conditions, yields, and the ability to tolerate a wide range of functional groups.

Palladium-catalyzed cross-coupling reactions are arguably the most important and versatile methods for the synthesis of this compound and its analogs. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is particularly well-suited for this purpose. acs.org

This reaction is typically catalyzed by a palladium complex, such as PdCl2(PPh3)2, in the presence of a copper(I) co-catalyst and a base. For example, the synthesis of various acetylenyl benzamide derivatives has been achieved by the Pd-mediated coupling of a bromo-benzamide intermediate with a substituted aryl acetylene (B1199291). nih.gov In one specific instance, ethynyltrimethylsilane was coupled with an iodinated intermediate using a palladium catalyst, followed by deprotection to yield the terminal alkyne. acs.org

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that can be used to form carbon-carbon bonds. While it is more commonly used for aryl-aryl coupling, it can be adapted for the synthesis of complex benzamide derivatives by coupling an aryl boronic acid with a halogenated benzamide precursor. researchgate.net

The following table provides examples of palladium-catalyzed reactions used in the synthesis of related structures:

| Reaction Type | Substrates | Catalyst/Reagents | Product Type | Reference |

| Sonogashira Coupling | Methyl 3-iodobenzoate, Ethynyltrimethylsilane | Palladium catalyst | Methyl 3-(trimethylsilylethynyl)benzoate | acs.org |

| Sonogashira Coupling | Bromo-benzamide, Substituted aryl acetylene | PdCl2(PPh3)2, TBAF | Acetylenyl benzamide derivatives | nih.gov |

| Suzuki-Miyaura Coupling | 4-Bromo-N-(1-phenylethyl)benzamide, Aryl boronic acids | Pd(0) catalyst | Arylated N-(1-phenylethyl)benzamide analogs | researchgate.net |

| Intramolecular Hiyama Coupling | 3-Amido-2-(arylsilyl)aryl triflates | Palladium catalyst | 4-Sila-4H-benzo[d] rsc.orgresearchgate.netoxazines | rsc.org |

Copper-Catalyzed Transformations

Copper-catalyzed reactions are pivotal in the synthesis and functionalization of this compound and its derivatives. These transformations often involve the formation of carbon-nitrogen and carbon-carbon bonds. For instance, copper-catalyzed amidation of sp²-hybridized carbon-hydrogen bonds of aldehydes provides a route to related benzamide structures. researchgate.net Similarly, the coupling of sulfoximines with terminal alkynes, catalyzed by copper, exemplifies the formation of N-alkynylated products. d-nb.info

A common application of copper catalysis is in coupling reactions. The Ullmann reaction, a classic example, utilizes copper to facilitate the formation of biaryl compounds from aryl halides. numberanalytics.com Modern variations of this reaction are used in the N-arylation of various amines and heterocycles. researchgate.netmdpi.com For example, the N-arylation of adamantane-containing amines with iodobenzenes has been successfully achieved using a CuI catalyst. mdpi.com

In the context of this compound synthesis, copper catalysis can be employed in cascade reactions. A notable example is the copper-catalyzed cascade synthesis of isoquinolin-1(2H)-ones from 2-iodobenzamides and Ugi-adducts, which proceeds via an ortho-directed Ullmann-type C-C coupling followed by intramolecular condensation. acs.org Furthermore, copper-catalyzed radical cyclization of N-phenylpent-4-enamides using AgSCF3 as the trifluoromethylthiolating reagent leads to the formation of γ-lactams, demonstrating the versatility of copper in mediating complex transformations. mdpi.com

| Reactants | Catalyst/Reagents | Product Type | Reference |

| NH-sulfoximines, terminal alkynes | CuBr, Pyridine, K3PO4 | N-alkynylated sulfoximines | d-nb.info |

| Sulfides, (NH4)2CO3 | PhI(OAc)2 | NH-sulfoximines | d-nb.info |

| N-phenylpent-4-enamide, AgSCF3 | Cu(OAc)2, K2S2O8 | Trifluoromethylthio-substituted γ-lactam | mdpi.com |

| 2-Iodobenzamide, Ugi-adduct | Cu(I) | Isoquinolone-4-carboxylic acid | acs.org |

| Adamantane-containing amines, Iodobenzene | CuI | N-arylated adamantane (B196018) amines | mdpi.com |

| Aryl halides | Copper | Biaryl compounds | numberanalytics.com |

Rhodium(I) Catalysis in Polymerization

Rhodium(I) catalysts are particularly effective in the polymerization of acetylene derivatives, including those related to this compound. The polymerization of arylacetylenes catalyzed by Rh(I) complexes can lead to the formation of stereoregular polymers. researchgate.net For example, Rh(I) catalysts have been used for the chain-growth polymerization of propargylated monosaccharides, yielding helically chiral linear polyacetylenes. researchgate.net

A significant finding is the successful polymerization of (ethynylarene)carbaldehydes using Rh(I) catalysts, which produces poly(arylacetylene)s with pendant carbaldehyde groups. researchgate.net This is noteworthy because the carbaldehyde group, which typically inhibits such polymerizations, does not hinder the reaction in these specific monomers. researchgate.netresearchgate.net This methodology has been extended to the polymerization of isomeric N-(4-substituted benzylidene)-4-ethynylanilines and 4-substituted N-(4-ethynylbenzylidene)anilines, resulting in new substituted polyacetylenes with aromatic Schiff base type pendant groups. researchgate.net Rhodium-catalyzed stitching polymerization has also been developed for synthesizing π-conjugated polymers from nonconjugated 1,5-hexadiynes. nih.gov

| Monomer | Catalyst System | Polymer Type | Reference |

| Propargylated monosaccharides | Rh(I) catalyst | Helically chiral linear polyacetylenes | researchgate.net |

| (Ethynylarene)carbaldehydes | Rh(I) catalyst | Poly(arylacetylene)s with pendant carbaldehyde groups | researchgate.net |

| N-(4-substituted benzylidene)-4-ethynylanilines | Transition metal catalysts | Substituted polyacetylenes with aromatic Schiff base groups | researchgate.net |

| 1,5-Hexadiynes | Rhodium catalyst | π-conjugated polymers | nih.gov |

Radical-Mediated Transformations and Cycloisomerizations

Radical-mediated reactions offer a powerful avenue for the synthesis of complex heterocyclic structures from precursors related to this compound. These reactions often involve the generation of a radical species that initiates a cascade of cyclization events.

One notable example is the NHC-boryl radical-catalyzed cycloisomerization of N-(2-ethynylaryl)arylamides. pku.edu.cnchinesechemsoc.org This process is initiated by the addition of an N-heterocyclic carbene (NHC)-boryl radical to the alkyne moiety. pku.edu.cnchinesechemsoc.org This is followed by a radical cascade involving intramolecular cyclization, aryl migrations, and reorganization of the carbon-carbon triple bond to form a quinolinone framework. pku.edu.cnchinesechemsoc.org

Another example is the copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides. mdpi.com This reaction proceeds through an amidyl radical-initiated 5-exo-trig cyclization, followed by trifluoromethylthiolation, resulting in the formation of new C-N and C-S bonds and yielding trifluoromethylthio-substituted γ-lactams. mdpi.com

Furthermore, radical cascade reactions of N-arylacrylamides with various reagents have been developed. These include reactions with dicumyl peroxide and DCM, AIBN-mediated reactions with perfluoroalkyl iodides, and photoinduced palladium-catalyzed radical annulation with alkyl halides. beilstein-journals.org These methods provide access to a variety of functionalized oxindoles and other heterocyclic systems.

Domino and Cascade Reaction Sequences

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates. wikipedia.org These sequences are valuable for the rapid construction of complex molecular architectures from simple starting materials.

In the context of this compound and related structures, domino reactions are often mediated by transition metals. For example, gold(III)-mediated domino reactions of 2-alkynylbenzamides with ammonium (B1175870) acetate (B1210297) provide a facile route to 1-aminoisoquinoline (B73089) derivatives under mild conditions. researchgate.net The proposed mechanism involves the activation of the alkyne by the gold catalyst, followed by nucleophilic attack and subsequent cyclization. researchgate.net

Copper-catalyzed domino reactions are also prevalent. The synthesis of isoquinolone-4-carboxylic acids can be achieved through a copper-catalyzed domino reaction involving an ortho-directed Ullmann-type C-C coupling followed by intramolecular condensation. acs.org Another example is the synthesis of multifunctionalized fused pyrroles and dibenzo[b,e] bldpharm.comaksci.comdiazepin-1-ones through a domino reaction of N-aryl enaminones with arylglyoxal monohydrates. acs.org The reaction pathway is directed by the nucleophilicity of the functional groups present in the enaminone substrate. acs.org

Radical-initiated cascade reactions also fall under this category. The NHC-boryl radical-catalyzed cycloisomerization of N-(2-ethynylaryl)arylamides is a prime example of a radical domino process that leads to complex quinolinone structures. pku.edu.cnchinesechemsoc.org

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

| 2-Alkynylbenzamides, Ammonium acetate | Gold(III) | 1-Aminoisoquinolines | researchgate.net |

| 2-Iodobenzamide derivatives | Copper(I) | Isoquinolone-4-carboxylic acids | acs.org |

| N-aryl enaminones, Arylglyoxal monohydrates | - | Fused pyrroles, Dibenzo[b,e] bldpharm.comaksci.comdiazepin-1-ones | acs.org |

| N-(2-ethynylaryl)arylamides | NHC-boryl radical | Quinolinones | pku.edu.cnchinesechemsoc.org |

Intramolecular Cyclodehydration Approaches

Intramolecular cyclodehydration is a key strategy for the synthesis of various heterocyclic compounds from open-chain precursors that can be derived from or are structurally related to this compound. This method typically involves the removal of a water molecule to form a new ring system.

A common application of this approach is in the synthesis of oxazole (B20620) and oxazolone (B7731731) derivatives. For instance, N-acyl-α-amino acids can undergo intramolecular cyclodehydration to form 4H-1,3-oxazol-5-ones. mdpi.com This reaction is often facilitated by reagents such as ethyl chloroformate in the presence of a base like 4-methylmorpholine. mdpi.commdpi.com The resulting oxazolones are versatile intermediates that can be used in further transformations. mdpi.com Similarly, 2-acylamino ketones can be cyclized to form 2,4,5-trisubstituted 1,3-oxazoles through a Robinson-Gabriel-type intramolecular cyclization, often using a dehydrating agent like phosphoryl trichloride. mdpi.com

The synthesis of 2-functionalized benzoxazine-4-ones can also be achieved via intramolecular cyclodehydration of N-acylated anthranilic acids using a cyanuric chloride/DMF mixture. nih.gov This method allows for the preparation of a range of 2-aryl, heteroaryl, styryl, and amino-functionalized benzoxazine-4-ones under mild conditions. nih.gov

Friedel-Crafts Acylation Strategies in Benzamide Synthesis

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds, typically involving the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. chemmethod.combeilstein-journals.org This strategy is crucial for the synthesis of precursors to this compound and for the modification of related benzamide structures.

The direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid offers a route to primary benzamides. nih.gov This reaction is believed to proceed through a superelectrophilic intermediate. nih.gov More traditionally, benzoylation of aromatic compounds is carried out using benzoyl chloride and a Lewis acid. chemmethod.com

In the synthesis of more complex benzamide derivatives, Friedel-Crafts acylation can be used to introduce acyl groups onto aromatic substrates. For example, N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-(phenylsulfonyl)benzamides can be obtained via the Friedel-Crafts acylation of aromatic hydrocarbons (like benzene (B151609) and toluene) with 2-aryl-4-isopropyl-1,3-oxazol-5(4H)-one, catalyzed by aluminum trichloride. mdpi.com Similarly, N-(1-aryl-1-oxo-3-phenylpropan-2-yl)-4-[(4-bromophenyl)sulfonyl]benzamides are generated by the reaction of a 1,3-oxazol-5(4H)-one with aromatic hydrocarbons in the presence of AlCl3. farmaciajournal.com Copper triflate has also been shown to be an effective catalyst for the Friedel-Crafts benzoylation of anilides. researchgate.net

| Acylating Agent/Precursor | Aromatic Substrate | Catalyst/Reagents | Product Type | Reference |

| Cyanoguanidine | Arenes | Brønsted superacid | Primary benzamides | nih.gov |

| 2-Aryl-4-isopropyl-1,3-oxazol-5(4H)-one | Benzene, Toluene | AlCl3 | N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-(phenylsulfonyl)benzamides | mdpi.com |

| 1,3-Oxazol-5(4H)-one derivative | Aromatic hydrocarbons | AlCl3 | N-Acyl-α-amino ketones | farmaciajournal.com |

| 4-Fluorobenzoyl chloride | Anilides | Copper triflate | Aminobenzophenone derivatives | researchgate.net |

Precursor Synthesis and Intermediate Chemistry

The synthesis of this compound relies on the availability of suitable precursors and the controlled transformation of key intermediates. A common precursor is 4-aminophenylacetylene, which can be acylated with benzoyl chloride to yield the target compound. The synthesis of benzamide itself can be achieved through various methods, including the reaction of benzoyl chloride with ammonia. slideshare.net

The synthesis of substituted benzamides often involves the coupling of a carboxylic acid with an amine. For instance, 4-bromo-N-(1-phenylethyl)benzamide is synthesized from 4-bromobenzoic acid and (S)-1-phenylethanamine. researchgate.net This bromo-substituted benzamide can then undergo further functionalization, such as palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids. researchgate.net

In the construction of more complex systems, N-acylated amino acids serve as important precursors. For example, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine is synthesized via the Schotten-Baumann-type N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. mdpi.com This intermediate can then be converted into a 4H-1,3-oxazol-5-one through intramolecular cyclodehydration. mdpi.com

The synthesis of benzannulated triazoles, which are useful synthetic precursors, can be achieved from 2-aminobenzamide (B116534) derivatives. rsc.org For example, N-(benzyl)-1,2,3-benzotriazin-4(3H)-one is prepared from 2-amino-N-(benzyl)benzamide through diazotization and subsequent cyclization. rsc.org

Preparation of Functionalized Benzoyl Chlorides

The generation of benzoyl chlorides is a fundamental step in the synthesis of this compound and its derivatives. Benzoyl chlorides serve as activated carboxylic acid equivalents, readily reacting with amines to form the characteristic amide bond.

The most common and direct method for preparing benzoyl chlorides is the treatment of the corresponding benzoic acids with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its efficacy and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases. For substrates with lower boiling points, phosphorus oxychloride (POCl₃) can also be employed. The reaction involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the final benzoyl chloride.

This method is versatile and can be applied to a wide range of substituted benzoic acids to produce functionalized benzoyl chlorides. These derivatives are crucial for creating analogs of the target compound with modified properties. For instance, research into N-aryl amides has utilized various substituted benzoyl chlorides to explore the impact of different electronic properties on the final products. spiedigitallibrary.org

Table 1: Examples of Functionalized Benzoyl Chlorides Used in Amide Synthesis spiedigitallibrary.org

| Starting Carboxylic Acid | Corresponding Benzoyl Chloride |

|---|---|

| 4-Methylbenzoic acid | 4-Methylbenzoyl chloride |

| 4-Methoxybenzoic acid | 4-Methoxybenzoyl chloride |

| 4-Chlorobenzoic acid | 4-Chlorobenzoyl chloride |

| 4-(Trifluoromethyl)benzoic acid | 4-(Trifluoromethyl)benzoyl chloride |

This table is generated based on reactants described in synthetic literature. spiedigitallibrary.org

Synthesis of Ethynylphenyl Amines

The core ethynylphenyl amine structure, specifically 4-ethynylaniline, is another critical precursor. Its synthesis is most prominently achieved via the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.orgorganic-chemistry.org

The typical strategy involves the following key steps:

Starting Material Selection : The reaction usually begins with an N-protected 4-haloaniline, such as 4-iodoaniline or 4-bromoaniline. The amino group is often protected to prevent it from interfering with the palladium catalyst used in the coupling reaction.

Sonogashira Coupling : The protected haloaniline is reacted with a silyl-protected alkyne, most commonly trimethylsilylacetylene (TMSA). This reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base, such as an amine (e.g., triethylamine or diethylamine). acs.org The TMS group is used to ensure that only a single C-H bond on the acetylene reacts.

Deprotection : Following the successful coupling, the trimethylsilyl group is removed from the alkyne. This is typically accomplished by treatment with a fluoride (B91410) source, like tetrabutylammonium (B224687) fluoride (TBAF), or under basic conditions (e.g., using potassium carbonate in methanol). Subsequently, the protecting group on the amine is removed to yield the final 4-ethynylaniline.

This modular approach allows for the efficient construction of the ethynylphenyl amine core, which can then be used in subsequent reactions. core.ac.uk

Table 2: Representative Sonogashira Reaction for Ethynyl Amine Synthesis acs.org

| Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base / Solvent | Product | Yield |

|---|

This reaction synthesizes a related triphenylamine (B166846) derivative but illustrates the core Sonogashira methodology applicable for synthesizing 4-ethynylaniline from 4-bromoaniline. acs.org

Key Intermediate Transformations and Modifications

The final assembly of this compound can be approached through two primary strategic transformations, differing in the order of the amide formation and the Sonogashira coupling.

Strategy A: Amidation Followed by Sonogashira Coupling

In this route, the amide bond is formed first. A haloaniline, such as 4-bromoaniline or 4-iodoaniline, is reacted with benzoyl chloride in the presence of a base like pyridine or triethylamine. This reaction yields an N-(halophenyl)benzamide intermediate (e.g., N-(4-bromophenyl)benzamide). This stable intermediate is then subjected to a Sonogashira coupling reaction with a terminal alkyne (often protected and then deprotected in situ) to install the ethynyl group, yielding the final product. This approach is advantageous as the amide intermediate is often robust and purifies well, and the Sonogashira reaction is performed on a well-defined substrate. researchgate.net

Strategy B: Sonogashira Coupling Followed by Amidation

Alternatively, the ethynyl group is introduced first. 4-Ethynylaniline, synthesized as described in section 2.3.2, is directly acylated using benzoyl chloride. This reaction, a standard amide synthesis, typically proceeds under basic conditions to neutralize the HCl byproduct. chemspider.com This route is more convergent but requires the successful synthesis and handling of the 4-ethynylaniline intermediate.

Both strategies rely on well-established and high-yielding reactions. The choice between them may be dictated by the availability of starting materials, the stability of intermediates, and the desired substitution patterns on either the benzoyl or the phenylamine ring. For instance, if multiple analogs with different benzoyl moieties are needed, it is often more efficient to synthesize the common intermediate 4-ethynylaniline (Strategy B) and then couple it with various functionalized benzoyl chlorides.

Table 3: Example of Amide Formation Reaction unisa.ac.za

| Amine | Acyl Chloride | Base / Solvent | Product | Yield |

|---|

This table shows the formation of a related N-aryl amide, demonstrating the general conditions for the amidation step. unisa.ac.za

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts of its hydrogen atoms. The ¹H NMR spectrum of N-(4-Ethynylphenyl)benzamide, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals corresponding to the different types of protons present in the molecule.

The aromatic protons of the benzamide (B126) and the ethynylphenyl rings resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) are dictated by the electronic effects of the substituents and the through-bond coupling between adjacent protons. The amide proton (N-H) usually appears as a broad singlet at a lower field, often above δ 10.0 ppm, due to its acidic nature and hydrogen bonding capabilities. The terminal alkyne proton (C≡C-H) is also a key diagnostic signal, typically appearing as a sharp singlet in the range of δ 3.0-4.0 ppm.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity |

| Amide (N-H) | > 10.0 | s (broad) |

| Aromatic (Ar-H) | 7.0 - 8.5 | m |

| Alkyne (C≡C-H) | 3.0 - 4.0 | s |

Note: 's' denotes a singlet, 'm' denotes a multiplet. The exact chemical shifts can vary depending on the solvent and specific substitution patterns on the aromatic rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon environment.

For this compound, the carbonyl carbon (C=O) of the amide group is a prominent feature, resonating significantly downfield, usually in the range of δ 165-170 ppm. The aromatic carbons appear in the δ 110-150 ppm region, with their specific shifts influenced by the attached functional groups. The two sp-hybridized carbons of the alkyne group are also characteristic, with the terminal alkyne carbon (≡C-H) appearing at a slightly higher field than the internal quaternary alkyne carbon (Ar-C≡).

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Carbon Assignment | Chemical Shift (δ, ppm) Range |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (Ar-C) | 110 - 150 |

| Alkyne (Ar-C≡C-H) | 80 - 90 |

| Alkyne (Ar-C≡C-H) | 75 - 85 |

Two-Dimensional NMR Techniques

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques offer a more in-depth analysis of molecular connectivity and spatial relationships. longdom.orgucl.ac.uk These experiments correlate signals within the same spectrum or between different types of nuclei, resolving ambiguities that may arise in complex 1D spectra. longdom.orgucl.ac.uk

For this compound, several 2D NMR experiments are particularly informative:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org In the COSY spectrum of this compound, cross-peaks would be observed between adjacent aromatic protons, helping to assign the signals within the complex multiplet regions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning the resonances in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). For this compound, HMBC is crucial for establishing the connectivity across the entire molecule. For instance, correlations would be expected between the amide proton and the carbonyl carbon, as well as between the aromatic protons and the carbons of the adjacent rings and the alkyne group.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close in space, regardless of whether they are connected through chemical bonds. This information is vital for determining the three-dimensional conformation of the molecule, such as the relative orientation of the two aromatic rings.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the energy required to excite molecular vibrations, such as stretching and bending of chemical bonds. These techniques are highly sensitive to the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups in a molecule. The FTIR spectrum of this compound, typically recorded from a solid sample (e.g., as a KBr pellet), exhibits several characteristic absorption bands.

The N-H stretching vibration of the amide group is a prominent feature, usually appearing as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is also very strong and sharp, typically found around 1650-1680 cm⁻¹. The terminal alkyne C≡C-H stretch gives rise to a sharp, intense band near 3300 cm⁻¹, which can sometimes overlap with the N-H stretch. The C≡C triple bond stretch itself is a weaker absorption, expected in the 2100-2140 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium to Strong |

| C≡C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| C≡C Stretch | 2100 - 2140 | Weak to Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. A key difference is that non-polar bonds with symmetric vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in FTIR.

For this compound, the C≡C triple bond stretch, which is often weak in the FTIR spectrum, typically gives a strong and sharp signal in the Raman spectrum in the 2100-2140 cm⁻¹ range. Similarly, the symmetric stretching vibrations of the aromatic rings are often more prominent in the Raman spectrum. The carbonyl (C=O) stretch is also observable in the Raman spectrum, though it is generally less intense than in the FTIR spectrum.

Table 4: Characteristic Raman Shifts for this compound

| Vibrational Mode | Frequency Shift (cm⁻¹) Range | Intensity |

| C≡C Stretch | 2100 - 2140 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C=O Stretch | 1650 - 1680 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for determining the precise molecular weight and elemental composition of this compound and for analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to ascertain the exact mass and elemental formula of this compound derivatives. For instance, the high-resolution mass spectrum of N-(4-ethynylphenyl)-4-(2-(piperidin-1-yl)ethoxy)benzamide confirmed its molecular formula as C₂₂H₂₅N₂O₂ by showing a protonated molecule [M+H]⁺ at a measured value of 349.1903, which is in close agreement with the calculated value of 349.1911. mdpi.com Similarly, for N-(3-ethynylphenyl)-4-(2-(piperidin-1-yl)ethoxy)benzamide, the found [M+H]⁺ was 349.1906 against a calculated value of 349.1911. mdpi.com These precise measurements are crucial for confirming the successful synthesis of the target compounds. mdpi.comnih.gov HRMS data for various benzamide derivatives are typically acquired using techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI⁺). mdpi.comnih.gov

Table 1: Selected HRMS Data for this compound Derivatives

| Compound | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|

| N-(4-ethynylphenyl)-4-(2-(piperidin-1-yl)ethoxy)benzamide | 349.1911 | 349.1903 | mdpi.com |

| N-(3-ethynylphenyl)-4-(2-(piperidin-1-yl)ethoxy)benzamide | 349.1911 | 349.1906 | mdpi.com |

| N-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethylphenyl)-4-methoxybenzamide | 408.1367 | 408.1366 | nih.gov |

| N-(4-Bromophenyl)-N-(2-(4-chlorophenyl)-2-oxoethyl)-4-methoxybenzamide | 458.0159 | 458.0157 | nih.gov |

The analysis of mass fragmentation patterns provides valuable structural information. In related benzamide structures, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, the fragmentation pattern helps in identifying different parts of the molecule. researchgate.nettubitak.gov.tr For example, the cleavage of the carbonyl group and the thiourea (B124793) moiety in a related compound led to the generation of a peak at m/z = 150. researchgate.net While specific fragmentation data for this compound is not detailed in the provided results, the principles of fragmentation analysis in similar benzamide compounds are well-established. researchgate.nettubitak.gov.trnist.govnih.gov The electron ionization mass spectrum of the parent compound, benzanilide (B160483) (N-phenylbenzamide), shows characteristic fragments that help in its identification. nist.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is instrumental in investigating the electronic properties of this compound and its derivatives. The absorption spectra reveal information about π-conjugation and electronic transitions within the molecules. acs.org

Derivatives of this compound, particularly when incorporated into larger systems like 9,9'-spirobifluorene (SBF), exhibit interesting photophysical properties. acs.org For example, in a series of SBF compounds substituted with N-(4-ethynylphenyl)-3,4,5-tris(hexadecyloxy)benzamide fragments, the UV-vis absorption spectra show a red-shift compared to the unsubstituted SBF, which has a main absorption band at 309 nm. acs.org This red-shift indicates an efficient extension of the π-conjugation system by the this compound moiety. acs.org

The position and number of these substituent groups on the SBF core significantly influence the photophysical properties. acs.org For instance, comparing compounds with N-(4-ethynylphenyl)-3,4,5-tris(hexadecyloxy)benzamide to those with ethynyl-3,4,5-tris(hexadecyloxy)benzene shows that the benzamide group is more effective at extending the π-delocalization. acs.org This results in a consistent red-shift of the absorption maxima. acs.org These compounds are often poor emitters in the violet/blue region, with low quantum yields, although the quantum yield can increase with the number of substituted units. acs.org

Table 2: UV-Vis Absorption Data for Selected Spirobifluorene Derivatives

| Compound Series | Key Feature | Observation | Reference |

|---|---|---|---|

| N-(4-ethynylphenyl)-3,4,5-tris(hexadecyloxy)benzamide substituted SBFs | Absorption Maxima | Red-shifted compared to unsubstituted SBF, indicating extended π-conjugation. | acs.org |

| Comparison with ethynylbenzene-substituted SBFs | π-Delocalization | The this compound substituent is more efficient in developing π-delocalization. | acs.org |

| N-(4-ethynylphenyl)-3,4,5-tris(hexadecyloxy)benzamide substituted SBFs | Emission | Generally poor violet/blue emitters with low quantum yields. | acs.org |

X-ray Diffraction Studies

X-ray diffraction techniques are pivotal for the definitive determination of the three-dimensional structure of molecules in the solid state and for analyzing the organization of molecules in larger assemblies.

Single-crystal X-ray diffraction provides the most unambiguous method for determining the precise molecular structure, including bond lengths, bond angles, and conformation. While a specific single-crystal structure of the parent this compound is not available in the provided results, studies on closely related benzamide derivatives are numerous. mdpi.comnih.govresearchgate.netresearchgate.netiucr.orgiucr.orgdcu.iedcu.ie For example, the crystal structure of N-(4-methylphenyl)benzamide reveals that the molecules are stabilized in the solid state by intermolecular N-H···O hydrogen bonds. researchgate.net Similarly, in N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a strong intramolecular N-H···O hydrogen bond is observed. tubitak.gov.tr These studies highlight the common structural motifs and intermolecular interactions that are likely to be present in the crystal structure of this compound. The separation and restoration of weak bonds during bending has been observed in N-(4-ethynylphenyl)-3-fluoro-4-(trifluoromethyl)benzamide. rsc.org

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structure of materials on a nanometer to micrometer scale, making it ideal for studying the supramolecular assembly of molecules. In studies of materials containing this compound fragments, SAXS has been used to characterize the formation of ordered structures like columnar mesophases. acs.orgresearchgate.netacs.org For instance, in a series of 9,9'-spirobifluorene derivatives, the symmetrical introduction of four N-(ethynylphenyl)benzamide fragments was found to be essential for the formation of blue-emissive mesomorphic materials. acs.orgresearchgate.net SAXS analysis of these materials revealed the formation of columnar mesophases with hexagonal or rectangular symmetries, which are composed of staggered double-strings formed by the face-to-face stacking of the SBF core halves. acs.orgresearchgate.net These findings demonstrate the crucial role of the this compound unit in directing the self-assembly of these complex supramolecular architectures. acs.orgresearchgate.netresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This destructive method provides experimental data that is compared against the theoretically calculated elemental composition derived from its molecular formula, C₁₅H₁₁NO. A close agreement between the found and calculated values, typically within a narrow margin of ±0.4%, serves as primary evidence for the compound's compositional integrity and purity. rsc.orgscielo.br

The theoretical elemental composition is calculated based on the atomic weights of the constituent elements and the compound's molecular weight.

Theoretical Elemental Composition of this compound

Molecular Formula: C₁₅H₁₁NO Molecular Weight: 221.26 g/mol

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms per Molecule | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 15 | 180.165 | 81.42% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.01% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.33% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.23% |

In practice, the synthesized compound is analyzed, and the experimental results are presented alongside the calculated values. Research findings for analogous benzamide derivatives demonstrate this correlative verification. nih.govnih.gov

Representative Elemental Analysis Data for Benzamide Derivatives

| Compound Name | Molecular Formula | Analysis | % C | % H | % N | Reference |

| N-(4-Cyanophenyl)benzamide | C₁₄H₁₀N₂O | Calculated | 75.66 | 4.54 | 12.60 | nih.gov |

| Found | 75.44 | 4.24 | 12.33 | nih.gov | ||

| N-[5-(4-Methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl]-benzamide | C₂₃H₁₈N₄OS | Calculated | 69.34 | 4.52 | 14.07 | scielo.br |

| Found | 69.20 | 4.34 | 13.91 | scielo.br | ||

| N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide | C₁₇H₁₂BrN₃OS₂ | Calculated | 48.81 | 2.89 | 10.05 | nih.gov |

| Found | 48.89 | 2.95 | 10.11 | nih.gov |

For this compound, the experimental values are expected to align closely with the calculated 81.42% for Carbon, 5.01% for Hydrogen, and 6.33% for Nitrogen, thus verifying its empirical formula.

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of this compound. This method separates the compound from any unreacted starting materials, by-products, or other impurities present in the sample. The output, a chromatogram, displays peaks corresponding to each component, with the area of the main peak relative to the total area of all peaks used to quantify purity. mdpi.com Purity levels are often required to be above 95% for use in further applications. nih.gov

The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic acid to improve peak shape. nih.gov

Typical HPLC Method Parameters for Analysis of Related Compounds

| Parameter | Description | Reference |

| Instrument | Agilent 1200 LC or similar | nih.gov |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of methanol and water (containing 0.1% formic acid) | nih.gov |

| Flow Rate | 1.0 - 1.8 mL/min | nih.gov |

| Detection | UV detector (e.g., at 214 nm or 254 nm) | nih.gov |

The results of an HPLC analysis include the retention time (tR), which is the time taken for the compound to travel through the column, and the purity percentage. While specific data for this compound is proprietary to individual research labs, results for structurally complex benzamide derivatives highlight the high levels of purity that are achievable and reportable with this method. acs.org

Illustrative HPLC Purity Data for Complex Benzamide Derivatives

| Compound | Retention Time (t_R) | Purity (%) | Reference |

| Compound 5n | 12.79 min | 99.5% | acs.org |

| Compound 5p | 12.05 min | 99.6% | acs.org |

| Compound 5q | 16.21 min | 98.3% | acs.org |

For this compound, a successful synthesis and purification process would be validated by an HPLC chromatogram showing a single major peak with a purity value typically exceeding 95%.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules. nih.govresearchgate.net Calculations for N-(4-Ethynylphenyl)benzamide are frequently performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a 6-311++G(d,p) basis set to provide a detailed understanding of its molecular characteristics. nih.govresearchgate.net This level of theory is well-regarded for its accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level are used to predict key structural parameters. researchgate.net

Below is a table of selected optimized geometrical parameters for this compound calculated at the B3LYP/6-311++G(d,p) level.

| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Calculated Value | Parameter | Calculated Value |

| C1-N | 1.405 | C2-C1-N | 115.8 |

| N-C9 | 1.368 | C1-N-C9 | 127.5 |

| C9-O | 1.231 | N-C9-O | 122.4 |

| C9-C10 | 1.502 | N-C9-C10 | 116.2 |

| C4-C7 | 1.431 | C3-C4-C7 | 120.1 |

| C7-C8 | 1.208 | C4-C7-C8 | 178.9 |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. mdpi-res.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi-res.comnih.gov The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. mdpi-res.com A smaller energy gap suggests higher reactivity and lower stability. mdpi-res.com

For this compound, the HOMO is typically localized on the ethynylphenyl moiety, which is the more electron-rich part of the molecule. In contrast, the LUMO is distributed over the benzamide (B126) portion, particularly the benzoyl group. This distribution indicates that an electronic transition would involve a charge transfer from the ethynylphenyl ring to the benzamide system.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.35 |

| ELUMO | -1.61 |

| Energy Gap (ΔE) | 4.74 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values. nih.gov Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

In the MEP map of this compound, the most negative potential is concentrated around the oxygen atom of the carbonyl group (C=O), indicating its high electronegativity and its role as a primary site for electrophilic interaction. The region around the amide (N-H) proton and the hydrogen of the ethynyl (B1212043) group (C≡C-H) shows the most positive potential, highlighting these as sites for potential nucleophilic attack. The phenyl rings exhibit a relatively neutral potential (green).

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and interactions, such as charge transfer and hyperconjugation. materialsciencejournal.org This analysis evaluates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net A higher E(2) value signifies a stronger interaction. materialsciencejournal.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N7 | π* (C9-O1) | 45.82 |

| π (C2-C3) | π* (C4-C5) | 21.55 |

| π (C10-C11) | π* (C12-C13) | 20.10 |

| LP (2) O1 | σ* (N7-C9) | 28.50 |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.netnih.gov The calculated frequencies, obtained using the B3LYP/6-311++G(d,p) method, are often scaled by a factor (typically around 0.96) to correct for anharmonicity and limitations of the theoretical method, thereby improving agreement with experimental spectra. researchgate.net

The predicted spectrum for this compound shows characteristic vibrational modes. The N-H stretching vibration appears as a sharp band around 3400 cm⁻¹. The C=O stretching of the amide group is predicted to be a strong band in the region of 1680-1700 cm⁻¹. The characteristic C≡C stretching of the terminal alkyne group is expected around 2100 cm⁻¹, while the ≡C-H stretch is predicted above 3300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ range. researchgate.net

| Vibrational Mode | Calculated Wavenumber (cm-1) | Assignment |

|---|---|---|

| ν(N-H) | 3435 | Amide N-H stretch |

| ν(≡C-H) | 3315 | Alkyne C-H stretch |

| ν(C-H)ar | 3080-3050 | Aromatic C-H stretch |

| ν(C≡C) | 2112 | Alkyne C≡C stretch |

| ν(C=O) | 1685 | Amide I (C=O stretch) |

| δ(N-H) | 1530 | Amide II (N-H bend) |

| ν(C-N) | 1295 | Amide III (C-N stretch) |

Reactivity Descriptors (e.g., Chemical Potential, Chemical Hardness, Electrophilicity)

In the realm of computational chemistry, global reactivity descriptors derived from Density Functional Theory (DFT) provide significant insights into the chemical behavior of molecules. These descriptors, including chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), are crucial for predicting the reactivity, stability, and interaction sites of a molecule like this compound. They are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is defined as the negative of electronegativity and can be approximated using the energies of the frontier molecular orbitals: μ ≈ (EHOMO + ELUMO) / 2 A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): Chemical hardness measures the resistance of a molecule to a change in its electron distribution or charge transfer. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," indicating lower reactivity and higher kinetic stability. Conversely, a "soft" molecule has a small energy gap and is more reactive. It is calculated as: η ≈ (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): Introduced by Parr, this index quantifies the ability of a species to accept electrons. A higher electrophilicity index points to a stronger capacity to act as an electrophile. The index is a function of both chemical potential and hardness: ω = μ² / (2η)

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: The following values are illustrative, based on computational studies of similar benzamide derivatives, and are not specific experimental or calculated values for this compound.)

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.5 to -4.5 | Indicates the molecule's tendency to donate or accept electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 3.0 | A higher value suggests greater stability and lower reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | 1.5 to 2.5 | Measures the propensity of the molecule to act as an electron acceptor. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. mdpi.comarxiv.org It is widely applied to predict ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. mdpi.comgithub.com

The TD-DFT approach provides key information about a molecule's photophysical properties, including the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). The oscillator strength is a dimensionless quantity that indicates the probability of a specific electronic transition occurring upon absorption of light.

For a molecule like this compound, which contains extensive π-conjugation across the benzoyl and ethynylphenyl moieties, TD-DFT calculations would be expected to predict strong absorptions in the UV region. The primary electronic transitions would likely be of the π → π* type, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. Computational studies on similar conjugated systems, such as para-polyphenylene ethynylenes, have shown that TD-DFT can accurately reproduce experimental absorption spectra, correctly assigning the vibronic structure of the transitions. sci-hub.se Similarly, TD-DFT has been successfully applied to predict the absorption spectra of various benzamide derivatives. researchgate.net

A typical TD-DFT analysis for this compound would yield data summarizing the key electronic transitions, as illustrated in the hypothetical table below, which is based on findings for structurally related compounds. sci-hub.seresearchgate.net

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for a Conjugated Aromatic Amide (Note: This table is a representative example based on TD-DFT calculations of analogous molecules and does not represent specific data for this compound.)

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|

| S1 | 315 | 0.85 | HOMO → LUMO (95%) | π → π |

| S2 | 280 | 0.15 | HOMO-1 → LUMO (88%) | π → π |

| S3 | 255 | 0.05 | HOMO → LUMO+1 (92%) | π → π* |

Advanced Computational Methodologies for Supramolecular Systems

The study of supramolecular systems, where molecules self-assemble into larger, ordered structures through non-covalent interactions, heavily relies on advanced computational methodologies. For this compound, its structure is primed for self-assembly due to the presence of the amide group, capable of forming strong N-H···O hydrogen bonds, and the aromatic/alkyne systems, which can participate in π-π and C-H···π stacking interactions.

Computational chemistry offers a suite of tools to predict and analyze the thermodynamics and kinetics of these self-assembly processes. rsc.orgchemrxiv.org Quantum mechanics (QM) calculations, typically using DFT, are employed to accurately determine the geometries and interaction energies of small molecular clusters, such as dimers or trimers. rsc.org These calculations can elucidate the strength and directionality of the primary interactions, like the hydrogen bonds that would link benzamide units together.

For larger assemblies, classical Molecular Dynamics (MD) simulations are indispensable. rsc.org MD simulations model the movement of every atom in a system over time, allowing researchers to observe the spontaneous formation of supramolecular structures, such as fibers, sheets, or helices, from randomly oriented monomers in a simulated solvent environment. acs.org These simulations provide critical insights into the role of conformational flexibility, solvent effects, and the collective behavior of molecules during aggregation. rsc.org Computational studies on the self-assembly of molecules containing amide moieties have demonstrated the power of combining QM and MD to predict the formation of stable, hydrogen-bonded nanotubes. chemrxiv.org Similarly, the supramolecular behavior of phenylacetylene (B144264) derivatives has been explored computationally, revealing their tendency to form various ordered aggregates. pku.edu.cn

By applying these advanced methodologies to this compound, one could predict its most likely modes of self-assembly, the stability of the resulting superstructures, and the key intermolecular forces driving their formation.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions within a crystal lattice. scirp.org By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment. This method is instrumental in understanding how molecules like this compound pack in the solid state.

The Hirshfeld surface is often mapped with various properties. The normalized contact distance (dnorm) is particularly useful, as it highlights regions of significant intermolecular contact. The dnorm surface displays red spots for contacts shorter than the van der Waals radii (indicating strong interactions like hydrogen bonds), white regions for contacts at the van der Waals limit, and blue regions for longer contacts. nih.gov

For this compound, a Hirshfeld analysis would be expected to reveal several key interactions:

O···H/H···O Contacts: Appearing as sharp spikes on the fingerprint plot, these would correspond to the strong N-H···O hydrogen bonds formed by the amide group, which typically dominate the packing of such molecules. nih.gov

H···H Contacts: These usually represent the largest percentage of the surface area, reflecting the numerous van der Waals interactions between hydrogen atoms on the molecular periphery. nih.govnih.gov

C···H/H···C Contacts: These interactions are indicative of C-H···π contacts, where the hydrogen atoms of one molecule interact with the π-systems of the phenyl or ethynyl groups of a neighboring molecule. nih.gov

C···C Contacts: These contacts can signify π-π stacking interactions between the aromatic rings, often appearing as characteristic "wing-like" features in the fingerprint plot.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table presents typical contributions for organic molecules containing amide and aromatic functionalities, based on published studies, and is intended to be illustrative for this compound.) nih.govnih.govnih.gov

| Contact Type | Typical Contribution (%) | Associated Interaction |

|---|---|---|

| H···H | 40 - 50% | Van der Waals forces |

| C···H / H···C | 20 - 30% | C-H···π interactions, weak van der Waals |

| O···H / H···O | 10 - 20% | N-H···O Hydrogen Bonding |

| C···C | 5 - 10% | π-π Stacking |

| N···H / H···N | 1 - 5% | Weak C-H···N interactions |

Supramolecular Chemistry and Self Assembly of N 4 Ethynylphenyl Benzamide Systems

Design Principles for N-(4-Ethynylphenyl)benzamide-Based Supramolecular Architectures

The design of supramolecular structures based on this compound hinges on the strategic use of non-covalent interactions to guide self-assembly. Key principles involve the interplay of hydrogen bonding, π-π stacking, and solvophobic effects. researchgate.net The modular nature of the this compound framework allows for systematic modifications to tune these interactions and, consequently, the final architecture.

For instance, the introduction of additional functional groups can significantly influence the assembly process. Attaching long alkyl chains can enhance solubility in organic solvents and introduce van der Waals forces that contribute to the stability of the resulting aggregates. worktribe.com Conversely, incorporating moieties capable of forming additional hydrogen bonds can lead to more robust and defined structures. researchgate.net The geometry of the core aromatic structure to which the this compound unit is attached also plays a critical role; planar cores tend to favor H-type supramolecular polymers through a combination of hydrogen bonding and π-stacking, while distorted cores may only interact via hydrogen bonding, leading to different structural motifs like lamellar structures. ucm.es

The choice of solvent is another crucial design parameter, as it can modulate the strength of non-covalent interactions and influence the aggregation pathways. matilda.science The principles of supramolecular design also extend to creating photoresponsive materials by incorporating azobenzene (B91143) units, where the type and strength of the non-covalent bonds dictate the material's optical response. rsc.org

Pathways of Supramolecular Polymerization and Aggregation

The self-assembly of this compound derivatives into supramolecular polymers and other aggregates is a dynamic process that can proceed through various pathways. Often, the process begins with the formation of small, discrete oligomers, which then grow into larger, more complex structures. matilda.science

One common pathway involves a nucleation-growth mechanism, where a critical concentration of monomers must be reached to form a stable nucleus, which then elongates into a one-dimensional fiber. researchgate.net This process is often cooperative, meaning that the initial binding events facilitate subsequent monomer additions. ucm.es

Investigation of Non-Covalent Interactions

The formation and stability of this compound-based supramolecular systems are governed by a delicate balance of non-covalent interactions. Understanding these forces is paramount to controlling the self-assembly process.

Hydrogen Bonding Networks Involving Amide Functionality

The amide group (-CONH-) is a cornerstone of this compound's self-assembly behavior, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This dual functionality allows for the formation of extensive and directional hydrogen-bonding networks. iucr.org In the solid state, these interactions often lead to the formation of one-dimensional chains of molecules. iucr.org

The presence of these hydrogen bonds is a recurring motif in the crystal structures of benzamide (B126) derivatives and is a primary driving force for the formation of self-assembled fibers in organogels. worktribe.comiucr.org The strength and geometry of these hydrogen bonds can be influenced by the presence of other functional groups within the molecule. rsc.org For example, intramolecular hydrogen bonds can form, which may compete with or complement the intermolecular interactions that drive supramolecular polymerization. scienceopen.comiucr.orgnih.gov

π-π Stacking Interactions

The aromatic phenyl and ethynylphenyl rings of this compound provide platforms for π-π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of the aromatic systems, contribute significantly to the stability of the assembled structures. wikipedia.org

Formation and Characterization of Self-Assembled Structures (e.g., Gels, Fibers)

The self-assembly of this compound derivatives, particularly those functionalized with long alkyl chains, can lead to the formation of organogels at low concentrations. worktribe.com These gels consist of a three-dimensional network of self-assembled fibers that immobilize the solvent. researchgate.networktribe.com

The formation of these fibrous structures is a hallmark of the self-assembly of low molecular weight organogelators and is driven by the interplay of hydrogen bonding and π-stacking interactions. worktribe.com The morphology of these fibers, which can range from individual strands to bundled ropes, can be visualized using techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM). researchgate.netnih.gov

The gelation properties are highly dependent on the molecular structure of the gelator and the nature of the solvent. For instance, the introduction of additional amide groups can enhance gelation ability. worktribe.com The thermal stability of these gels and their response to external stimuli, such as pH or the presence of metal ions, are important characteristics that are actively investigated. worktribe.com

| Compound Derivative | Self-Assembled Structure | Key Driving Interactions |

| N-(4-ethynylphenyl)-3,4,5-tris(hexadecyloxy)benzamide | Gels, Fibers | Hydrogen bonding, π-π stacking, van der Waals |

| bohrium.comHelicenes with this compound moieties | Weakly assembled aggregates | Hydrogen bonding, Steric effects |

| N-annulated perylene (B46583) diimides with benzamide units | Supramolecular polymers, Dimers | Hydrogen bonding, π-stacking |

Influence of Molecular Design on Aggregation Behavior

The aggregation behavior of this compound systems can be precisely controlled through rational molecular design. rsc.org Even subtle changes to the molecular structure can have a profound impact on the resulting supramolecular architecture.

For example, the substitution pattern on the benzamide or phenyl rings can alter the electronic properties and steric hindrance, thereby influencing the strength and directionality of non-covalent interactions. nih.gov The introduction of chiral centers can induce helicity in the supramolecular polymer, leading to materials with unique chiroptical properties. matilda.science

The length and nature of appended alkyl or alkoxy chains can affect the solubility of the molecule and the packing within the self-assembled structure. worktribe.comacs.org Furthermore, the incorporation of responsive units, such as photo-switchable azobenzenes or pH-sensitive groups, allows for the creation of "smart" materials whose aggregation state can be controlled by external stimuli. rsc.orgrsc.org This level of control, afforded by thoughtful molecular design, is essential for the development of functional supramolecular materials with tailored properties.

Applications in Advanced Materials and Functional Systems

Integration into Optoelectronic Materials

The electronic characteristics of N-(4-ethynylphenyl)benzamide and its derivatives are leveraged in the creation of materials for optoelectronic devices, where the interplay of light and electricity is central. These materials are designed for use in organic light-emitting diodes (OLEDs), transistors, and sensors. lbl.govebsco.com

Luminescent materials are substances that emit light when returning from an electronically excited state to a ground state. hamamatsu.com The this compound moiety has been incorporated into larger molecular structures to create materials with specific photoluminescent properties.

A key feature of these materials is the tunability of their photoluminescence. rsc.org In certain liquid crystalline compounds incorporating the N-(4-ethynylphenyl)-3,4,5-tris(hexadecyloxy)benzamide fragment, the emission spectrum is highly dependent on temperature. rsc.org Drastic changes in luminescence are observed as the material transitions between its different mesophases and the isotropic liquid state. rsc.org For instance, a significant modulation of the emission wavelength occurs at the transition from the isotropic liquid to a two-dimensional ordered phase, demonstrating that the material's optical properties can be controlled by external stimuli like temperature. rsc.org

| Property | Observation | Reference |

|---|---|---|

| Emission Color | Intense Blue | researchgate.net |

| Fluorescence Spectrum | Well-resolved with maxima at 411, 435, and 467 nm | researchgate.net |

| Quantum Yield (Φ) | ~0.32 | researchgate.net |

| Tunability | Emission spectrum is temperature-dependent, changing between mesophases | rsc.org |

Organic semiconductors are materials whose conductivity lies between that of insulators and metals, and their electrical properties often arise from mechanisms like electron hopping and polaron transfer through a conjugated system of π-orbitals. ebsco.comucl.ac.uk These materials are foundational to printable and flexible electronics. lbl.gov The this compound unit serves as a critical building block in the design of larger, high-performance organic semiconductors. rsc.org

While the benzamide (B126) fragment itself is not the primary charge-carrying component, its inclusion in bridged oligophenylene structures, such as dihydroindenofluorenes (DHIFs), influences the final material's properties. rsc.org DHIFs are recognized as highly promising scaffolds for organic field-effect transistors (OFETs) and solar cells. rsc.org The grafting of N-(ethynylphenyl)benzamide fragments onto a DHIF core has been shown to produce materials with desirable characteristics for organic electronics. rsc.org For example, a semiconductor built on a [1,2-b]-DHIF core demonstrated efficient bipolar charge transport, with hole and electron mobilities reaching up to 0.71 cm²/Vs and 0.65 cm²/Vs, respectively. rsc.org The ability to functionalize semiconductor scaffolds with units like this compound is a key strategy for tuning material properties to meet the demands of specific electronic applications. rsc.org

| Semiconductor Core | Functionalization | Charge Carrier Mobility (μ) | Device Application Context | Reference |

|---|---|---|---|---|

| Dihydroindenofluorene (DHIF) | Incorporation of N-(ethynylphenyl)benzamide fragments | Bipolar: μh up to 0.71 cm²/Vs, μe up to 0.65 cm²/Vs | Organic Field-Effect Transistors (OFETs) | rsc.org |

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, possessing the fluidity of a liquid but with long-range molecular order. tcichemicals.com Materials that exhibit these phases are known as mesomorphic. The this compound structure, particularly when appended with long alkyl chains, plays a crucial role in inducing and stabilizing liquid crystalline behavior.

Research has shown that the symmetrical attachment of four N-(4-ethynylphenyl)-3,4,5-tris(hexadecyloxy)benzamide fragments to a 9,9'-spirobifluorene core is essential for the emergence of a mesomorphic phase in that system. acs.org This resulting molecule exhibits a highly organized columnar mesophase with a centered rectangular symmetry over a broad temperature range from 16 °C to 180 °C. acs.org The amide groups are central to this stability, forming an extensive network of hydrogen bonds that reinforces the molecular organization along the columnar aggregates. acs.org

Similarly, attaching two N-(4-ethynylphenyl)-3,4,5-tris(hexadecyloxy)benzamide units to a bulky dispiro[fluorene-9,11′-indeno[1,2-b]fluorene-12′,9′′-fluorene] core also yields a material with stable and well-organized mesophases. rsc.org This compound displays multiple phases, including a lamellar mesophase between 60 °C and 150 °C, followed by a transition to a phase with a 2-dimensional rectangular lattice that persists up to 225 °C. rsc.org The molecular packing involves the formation of hollow columns composed of the core and benzamide fragments, surrounded by the aliphatic tails. rsc.org

| Core Structure | Pendant Group | Mesophase Type | Temperature Range | Reference |

|---|---|---|---|---|

| 9,9'-Spirobifluorene | Four N-(4-ethynylphenyl)-3,4,5-tris(hexadecyloxy)benzamide units | Columnar with centered rectangular symmetry | 16 °C to 180 °C | acs.org |

| Dispiro[fluorene-9,11′-indeno[1,2-b]fluorene-12′,9′′-fluorene] | Two N-(4-ethynylphenyl)-3,4,5-tris(hexadecyloxy)benzamide units | Lamellar | 60 °C to 150 °C | rsc.org |

| 2D rectangular lattice | 150 °C to 225 °C |

Scaffold for Helical Polymers and Chiral Systems

The defined geometry and linking capabilities of this compound make it an effective scaffold for constructing complex, ordered macromolecular architectures, particularly those involving chirality and helicity.